Physicochemical Profiling and Synthetic Utility of Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate
Physicochemical Profiling and Synthetic Utility of Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate
Executive Summary
In the landscape of modern rational drug design—particularly within the development of Proteolysis Targeting Chimeras (PROTACs) and complex bifunctional therapeutics—the selection of linker moieties is as critical as the choice of the pharmacophore itself. Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate (commonly supplied as a hydrochloride salt, CAS: 2253638-64-9) has emerged as a highly versatile, orthogonally protected building block.
This technical guide provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven synthetic protocols, designed specifically for medicinal chemists and drug development professionals.
Structural Deconstruction & Physicochemical Properties
The utility of Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate stems from its precise arrangement of functional groups, which allows for selective, sequential functionalization.
Structural Causality
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The Carboxybenzyl (Cbz) Group: Attached to the N1 position of the piperazine ring, the Cbz group acts as a robust protecting group. Because it is a carbamate, it exerts an electron-withdrawing inductive effect that delocalizes the lone pair of the N1 nitrogen, rendering it non-basic.
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The Piperazine Core: Provides a semi-rigid, saturated heterocyclic scaffold. While unsubstituted piperazine is highly basic (pKa ~9.8), the Cbz group lowers the pKa of the adjacent N4 nitrogen to approximately 7.0–7.5.
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The 2-(Methylamino)ethyl Motif: This flexible tether terminates in a secondary amine. Because it is insulated from the electron-withdrawing Cbz group by an ethyl chain and the piperazine ring, it remains highly basic (pKa ~10.0). This basicity dictates that the molecule is typically isolated and handled as a stable hydrochloride salt [1].
Quantitative Physicochemical Data
The following table summarizes the core properties of the compound, comparing the free base to its commercially available hydrochloride salt form.
| Property | Value (Free Base) | Value (HCl Salt) |
| Molecular Formula | C₁₅H₂₃N₃O₂ | C₁₅H₂₄ClN₃O₂ |
| Molecular Weight | 277.37 g/mol | 313.83 g/mol |
| CAS Registry Number | N/A | 2253638-64-9 |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | ~41.6 Ų (excluding counterion) |
| Hydrogen Bond Donors (HBD) | 1 (Secondary amine) | 2 (Protonated amine) |
| Hydrogen Bond Acceptors (HBA) | 4 | 4 |
| Estimated LogP | 1.8 – 2.2 | < 0 (Highly water soluble) |
Applications in PROTAC Linkerology
Historically, PROTAC linkers relied heavily on flexible alkyl or polyethylene glycol (PEG) chains. However, modern degrader design is shifting toward rigidified, functional linkers.
Incorporating a piperazine core into a PROTAC linker serves two primary functions:
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Conformational Pre-organization: The semi-rigid nature of the piperazine ring reduces the entropic penalty associated with the formation of the Target-PROTAC-E3 Ligase ternary complex [3].
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Physicochemical Modulation: The basic nitrogen of the piperazine ring can be protonated in physiological environments. This localized charge enhances aqueous solubility without the excessive molecular weight burden of long PEG chains, and can promote membrane translocation [2].
Logical assembly of a PROTAC degrader utilizing a rigid piperazine linker core.
Experimental Protocols: A Self-Validating Workflow
To utilize this building block effectively, one must perform orthogonal deprotection and coupling. Below are field-proven, step-by-step methodologies for functionalizing the methylamino group, followed by Cbz deprotection.
Protocol A: N-Acylation of the Methylamino Group (Amide Coupling)
Secondary amines are sterically hindered; therefore, highly efficient coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are required.
Reagents:
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Target Carboxylic Acid (Warhead) (1.0 eq)
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Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate HCl (1.1 eq)
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HATU (1.2 eq)
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N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
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Anhydrous DMF (0.1 M)
Step-by-Step Procedure:
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Pre-activation: Dissolve the carboxylic acid and HATU in anhydrous DMF. Stir at room temperature for 10 minutes to generate the active HOAt ester.
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Amine Addition: Add the piperazine building block followed by DIPEA.
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Causality Note: 3.0 equivalents of DIPEA are strictly required. One equivalent neutralizes the HCl salt of the piperazine, one equivalent neutralizes the acidic byproduct of HATU activation, and the final equivalent maintains the basic environment necessary for the nucleophilic attack.
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Reaction: Stir at room temperature for 2–4 hours.
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Self-Validation (LC-MS): Monitor the reaction via LC-MS. The Cbz group provides a strong, reliable UV chromophore at 254 nm, allowing for accurate tracking of the starting material's consumption even if ionization is suppressed.
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Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 5% aqueous LiCl (to extract DMF), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.
Protocol B: Cbz Deprotection via Hydrogenolysis
Once the methylamino group is functionalized, the Cbz group must be removed to expose the N1 piperazine nitrogen for the final linkage to the E3 ligase recruiter.
Reagents:
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Cbz-protected intermediate
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10% Palladium on Carbon (Pd/C) (10% w/w relative to substrate)
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Methanol (MeOH)
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Hydrogen gas (H₂ balloon)
Step-by-Step Procedure:
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Preparation: Dissolve the intermediate in MeOH. Degas the solution by bubbling N₂ gas through it for 5 minutes.
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Catalyst Addition: Carefully add the Pd/C catalyst under a continuous stream of N₂.
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Causality Note: Dry Pd/C is highly pyrophoric, especially in the presence of methanol vapors. Adding it under an inert atmosphere prevents spontaneous ignition.
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Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon. Stir vigorously at room temperature for 4–12 hours.
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Validation: Monitor by TLC or LC-MS. Successful deprotection is indicated by the complete disappearance of the UV-active Cbz signal and a shift to a more polar retention time.
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Filtration: Filter the reaction mixture through a tightly packed pad of Celite.
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Causality Note: Celite is mandatory. It prevents fine, highly reactive palladium particles from passing through standard glass frits, which could contaminate the final API and poison subsequent metal-catalyzed cross-coupling reactions.
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Isolation: Concentrate the filtrate in vacuo to yield the free piperazine intermediate, ready for the final coupling step.
Workflow for functionalizing the methylamino group and subsequent Cbz deprotection.
Conclusion
Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate is a highly engineered molecular scaffold. By understanding the electronic interplay between the Cbz protecting group and the piperazine core, chemists can leverage its differential basicity to achieve regioselective functionalization. Its integration into modern drug discovery, particularly within rigidified PROTAC linkers, underscores its value in optimizing both the thermodynamic stability of target complexes and the pharmacokinetic profiles of large bifunctional molecules.
References
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Bonaccorsi, P., et al. "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?". RSC Advances, 2022. Available at:[Link]
